molecular formula C21H18N2O2S2 B273855 3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B273855
M. Wt: 394.5 g/mol
InChI Key: AVTGBYABIMHCHW-MGYAYREDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act as a thiazolidinedione, which is a class of drugs that are known to have hypoglycemic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antidiabetic properties. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential use in the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further studies may be conducted to optimize its use in the treatment of diabetes and other inflammatory diseases. Finally, the exact mechanism of action may be further investigated to better understand its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been reported in the literature. The method involves the reaction of 2-amino-3-ethylbenzoxazole with benzaldehyde to form an imine, which is then reacted with thiosemicarbazide to give the thiazolidinone derivative.

Scientific Research Applications

3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

properties

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O2S2/c1-2-22-16-10-6-7-11-17(16)25-19(22)13-12-18-20(24)23(21(26)27-18)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b18-12-,19-13+

InChI Key

AVTGBYABIMHCHW-MGYAYREDSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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